1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane
Description
1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane is a bicyclopentane derivative featuring a 3-iodo substituent and a 2-fluoroethyl group on the bridgehead positions. Bicyclo[1.1.1]pentane (BCP) scaffolds are increasingly used in medicinal chemistry as bioisosteres for aromatic rings, internal alkynes, or tert-butyl groups due to their three-dimensionality and improved physicochemical properties, such as enhanced solubility and metabolic stability . The iodine atom at the 3-position enables further functionalization via nucleophilic substitution or cross-coupling reactions, while the 2-fluoroethyl group introduces fluorinated characteristics, such as increased lipophilicity and metabolic resistance .
Synthetic routes to BCP derivatives often involve radical ring-opening of tricyclo[1.1.1.0¹,³]pentane (propellane) using triethylborane as an initiator, followed by halogenation or functionalization steps . For example, 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (1b) is synthesized via hydrolysis of its methyl ester precursor, as demonstrated by Pitchai et al. . Subsequent coupling reactions with amines or alcohols yield carboxamides or esters, such as indolin-1-yl(3-iodobicyclo[1.1.1]pentan-1-yl)methanone (2p) and tert-butyl 4-(3-iodobicyclo[1.1.1]pentane-1-carbonyl)piperazine-1-carboxylate (2q), with yields ranging from 67% to 86% .
Properties
Molecular Formula |
C7H10FI |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H10FI/c8-2-1-6-3-7(9,4-6)5-6/h1-5H2 |
InChI Key |
OGJYTHRVLNLESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)CCF |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical or nucleophilic addition across a [1.1.1]propellane . This process can be achieved through various synthetic routes, including carbene insertion into the central bond of a bicyclo[1.1.0]butane . Industrial production methods often involve the use of Grignard reagents to introduce the desired functional groups at the bridgehead positions .
Chemical Reactions Analysis
Core Formation
The bicyclo[1.1.1]pentane (BCP) core is typically synthesized via:
-
Photochemical addition : Propellane reacts with diacetyl under UV light to form the BCP diketone, followed by haloform reaction to yield the diacid .
-
Radical reactions : Propellane reacts with alkyl iodides under light, producing BCP iodides in scalable flow processes .
| Method | Key Reagents | Yield | Reference |
|---|---|---|---|
| Photochemical addition | Propellane, diacetyl, UV light | 1 kg scale | |
| Radical alkylation | Alkyl iodide, propellane, light | Gram to kilogram scale |
Iodination
Substitution at the bridgehead position (C3) can occur via:
-
Radical iodination : Propellane reacts with alkyl iodides (e.g., methyl iodide) under light to form BCP iodides .
-
Halogen exchange : Substitution of bromine with iodine using NaI in a polar solvent (e.g., DMSO) .
Substitution at C3
The iodine atom at C3 enables further functionalization:
-
Nucleophilic aromatic substitution : Reaction with amines or alkoxides to form C3-substituted derivatives .
-
Cross-coupling : Palladium-catalyzed coupling (e.g., Heck, Buchwald–Hartwig) for alkylation/arylation .
Fluoroethyl Group Reactivity
The fluoroethyl group may participate in:
-
Hydrogenation : Reduction of C–F bonds under catalytic conditions .
-
Alkylation : SN2 reactions at the β-carbon (e.g., with alkyl halides) .
NMR Spectroscopy
For 3-iodobicyclo[1.1.1]pentane (similar to the target compound):
For fluoroethyl-substituted BCPs :
Challenges and Limitations
-
Strain-induced instability : The BCP framework’s strain may accelerate degradation under harsh conditions .
-
Regioselectivity : Substitution at C3 vs. other positions requires precise control (e.g., steric guidance) .
-
Fluoroethyl group reactivity : Potential for side reactions (e.g., elimination) during functionalization .
Scientific Research Applications
1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere for para-substituted benzene rings, improving the solubility, potency, and metabolic stability of drug candidates.
Materials Science: It is used in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: The compound’s unique structure makes it valuable for studying molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to mimic the geometry and substituent exit vectors of benzene rings, making it an effective bioisostere . This interaction can enhance the solubility, membrane permeability, and metabolic stability of the compounds it is incorporated into .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The reactivity of BCP derivatives is highly dependent on substituents. For instance:
- 3-Iodobicyclo[1.1.1]pentane derivatives exhibit high reactivity in nucleophilic substitutions. Adcock and Gakh (1992) demonstrated that 1,3-diiodo-BCP undergoes substitution with nitrogen bases (e.g., piperidine) and organometallic reagents, whereas trifluoromethyl-substituted BCPs are inert under similar conditions .
- Fluorinated derivatives , such as methyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate, show reduced electrophilicity due to the electron-withdrawing nature of fluorine. These compounds are synthesized via rhodium-catalyzed hydropyridylation or carbene insertion, with yields of 36–47% .
- Brominated analogs , like 1-(bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane (CAS: 2402831-33-6), are less reactive than iodo derivatives but offer stability in storage and handling .
Data Table: Key Comparisons of BCP Derivatives
Q & A
Q. What are the key synthetic routes for 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane, and how do reaction conditions influence yield?
The synthesis typically involves radical ring-opening of tricyclo[1.1.1.0¹,³]pentane precursors using triethylborane as an initiator, followed by functionalization with iodine and fluorinated groups . A common intermediate is 1-azido-3-iodobicyclo[1.1.1]pentane, which can be reduced to bicyclo[1.1.1]pentan-1-amine derivatives via Staudinger or catalytic hydrogenation methods . Optimizing stoichiometry (e.g., iodine azide addition to [1.1.1]propellane) and low-temperature conditions (<0°C) improves regioselectivity and minimizes side reactions . Yield variations (50–85%) depend on solvent polarity and halogen source purity .
Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s physicochemical properties?
The bicyclo[1.1.1]pentane core introduces high rigidity and strain energy (~70 kcal/mol), reducing conformational flexibility and enhancing metabolic stability compared to linear or aromatic analogs . The 3D structure improves passive permeability in drug candidates by minimizing planar surface area, as shown in pharmacokinetic studies where bicyclo derivatives exhibited 2–3× higher bioavailability than benzene-based analogs . Computational models (e.g., DFT) correlate strain energy with enhanced reactivity in nucleophilic substitutions .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : and NMR distinguish fluorinated and iodinated positions; deshielded bridgehead carbons appear at δ 95–110 ppm .
- X-ray crystallography : Confirms bridgehead substitution patterns (e.g., C–I bond length: 2.15–2.20 Å) .
- HRMS : Molecular ion peaks at m/z 316.2 (CHFI) with isotopic patterns confirming iodine .
- HPLC : Purity ≥95% using C18 columns (acetonitrile/water gradients) .
Advanced Research Questions
Q. How does the electron-withdrawing fluoroethyl group modulate reactivity in cross-coupling reactions?
The 2-fluoroethyl group enhances electrophilicity at the iodinated bridgehead, enabling Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh), KCO, 80°C) . However, steric hindrance from the bicyclic framework limits coupling efficiency with bulky partners (e.g., 2-naphthylboronic acid yields <30% vs. 75% for phenylboronic acid) . Contrastingly, Sonogashira reactions with terminal alkynes require CuI co-catalysis to achieve >60% yield, as the rigid scaffold resists π-orbital alignment .
Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo studies?
In vitro microsomal assays often overestimate stability due to the compound’s low solubility (logP ~2.8), leading to precipitation and reduced CYP450 exposure . In vivo studies in rodents show improved half-life (t = 4.2 h) when formulated with cyclodextrin-based solubilizers. Discrepancies are addressed by:
Q. How can this compound act as a bioisostere in drug design?
The compound replaces tert-butyl or para-substituted phenyl groups to reduce lipophilicity (ΔlogP = −1.2) while maintaining target binding. For example, in IDO1 inhibitors, substituting a phenyl ring with bicyclo[1.1.1]pentane improved IC by 10× (2.1 nM vs. 22 nM) and reduced hERG toxicity . Docking studies show the fluorine atom forms halogen bonds with His364 in the IDO1 active site, enhancing affinity .
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
Key issues include:
- Exothermic ring-opening reactions : Controlled addition of [1.1.1]propellane precursors at −78°C prevents runaway reactions .
- Iodine volatility : Use of sealed reactors and excess NaI stabilizes intermediates .
- Purification : Flash chromatography (hexane/EtOAc) followed by recrystallization (CHCl/pentane) achieves >99% purity for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
